molecular formula C9H9NO2S B3039496 N-(4-ethynylphenyl)methanesulfonamide CAS No. 111448-81-8

N-(4-ethynylphenyl)methanesulfonamide

Cat. No. B3039496
Key on ui cas rn: 111448-81-8
M. Wt: 195.24 g/mol
InChI Key: UCHWGULVMAZIMT-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

In a 2 L, 3-neck round-bottom flask equipped with an overhead stirrer was added 4-ethynylaniline (30 g, 256 mmol) and pyridine (42.5 ml, 525 mmol) in dichloromethane (512 ml) to give an orange solution. The mixture was cooled to 5° C. and methanesulfonyl chloride (19.96 ml, 256 mmol) was added drop wise over 15 min. The reaction solution was stirred at 5° C. for 2 h and washed with 1M aqueous HCl (3×250 mL). The dichloromethane layer was then washed sequentially with saturated aqueous NaHCO3, water, and saturated aqueous NaCl. The dichloromethane layer was dried over sodium sulfate and treated simultaneously with decolorizing charcoal for 30 min, the solution then filtered through Celite and the filtrate was concentrated. The pink/orange solid was dissolved in a minimal amount of hot ethyl acetate (50-75 mL) and slowly diluted with hexanes (500-600 ml) to give orange crystals that were collected by filtration and dried to provide the title compound (40.0 g, 80%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42.5 mL
Type
reactant
Reaction Step One
Quantity
512 mL
Type
solvent
Reaction Step One
Quantity
19.96 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)#[CH:2].N1C=CC=CC=1.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>ClCCl>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][S:17]([CH3:16])(=[O:19])=[O:18])=[CH:5][CH:4]=1)#[CH:2]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#C)C1=CC=C(N)C=C1
Name
Quantity
42.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
512 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
19.96 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 L, 3-neck round-bottom flask equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
to give an orange solution
WASH
Type
WASH
Details
washed with 1M aqueous HCl (3×250 mL)
WASH
Type
WASH
Details
The dichloromethane layer was then washed sequentially with saturated aqueous NaHCO3, water, and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer was dried over sodium sulfate
ADDITION
Type
ADDITION
Details
treated simultaneously with decolorizing charcoal for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solution then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The pink/orange solid was dissolved in a minimal amount of hot ethyl acetate (50-75 mL)
ADDITION
Type
ADDITION
Details
slowly diluted with hexanes (500-600 ml)
CUSTOM
Type
CUSTOM
Details
to give orange crystals that
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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